(t-Bu)PhCPhos Pd G3

Buchwald-Hartwig amination Sterically hindered amines Ligand design

Choose (t-Bu)PhCPhos Pd G3 for sterically hindered α-tertiary primary amine arylations where other Buchwald G3 precatalysts (RuPhos, SPhos, XPhos) or generic Pd sources underperform. Its hybrid alkyl-aryl phosphine scaffold overcomes barriers to amine coordination and reductive elimination. As a methanesulfonate G3 palladacycle, it provides quantitative room-temperature activation with weak bases, precise 1:1 ligand-to-Pd stoichiometry, extended solution stability, and air/moisture-stable handling—eliminating reproducibility issues of in situ catalysis. For carbazole-sensitive applications, consider the G4 analog.

Molecular Formula C39H47N3O3PPdS-
Molecular Weight 775.3 g/mol
Cat. No. B13900993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(t-Bu)PhCPhos Pd G3
Molecular FormulaC39H47N3O3PPdS-
Molecular Weight775.3 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
InChIInChI=1S/C26H33N2P.C12H10N.CH4O3S.Pd/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h8-19H,1-7H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
InChIKeyOZIFSKXMWZAJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (t-Bu)PhCPhos Pd G3: A Third-Generation Buchwald Precatalyst for Challenging Aryl Amination


(t-Bu)PhCPhos Pd G3 (CAS 1661042-31-4) is a third-generation (G3) Buchwald palladium precatalyst featuring a hybrid alkyl-aryl phosphine ligand scaffold. As a methanesulfonate-bridged palladacycle, it belongs to the broader class of biaryl monophosphine-derived precatalysts developed by the Buchwald group for palladium-catalyzed cross-coupling reactions, particularly C–N bond-forming processes [1]. Unlike conventional Pd sources such as Pd(OAc)₂ or Pd₂(dba)₃ that require in situ ligand complexation, G3 precatalysts are pre-formed, air- and moisture-stable complexes that undergo rapid, quantitative activation to the catalytically active Pd(0) species under mild basic conditions . The (t-Bu)PhCPhos ligand incorporates a tert-butylphenylphosphino moiety coupled with a dimethylamino-functionalized biphenyl backbone, creating a sterically encumbered and electron-rich coordination environment that strongly influences reactivity and selectivity in cross-coupling applications .

Why Generic Palladium Sources Cannot Replace (t-Bu)PhCPhos Pd G3 in Sterically Demanding Amination


The catalytic performance of palladium in Buchwald-Hartwig amination is exquisitely sensitive to the ligand environment, and the outcomes observed with (t-Bu)PhCPhos Pd G3 cannot be replicated by generic Pd sources combined with alternative ligands [1]. The hybrid alkyl-aryl phosphine architecture of (t-Bu)PhCPhos creates a unique steric and electronic profile that is not shared by other widely used biaryl monophosphine ligands such as RuPhos, SPhos, or XPhos [2]. Simply substituting (t-Bu)PhCPhos Pd G3 with a different G3 precatalyst (e.g., tBuXPhos Pd G3 or BrettPhos Pd G3) or with Pd(OAc)₂ plus a ligand will result in significantly different—and often inferior—yields when coupling sterically hindered primary amines, α-tertiary amines, or specific heteroaryl halide partners . Furthermore, G3 methanesulfonate precatalysts provide distinct practical advantages over earlier-generation complexes (G1/G2), including faster room-temperature activation with weak bases, accurate 1:1 ligand-to-palladium stoichiometry control, and extended solution stability—features that directly impact reaction reproducibility and scalability .

(t-Bu)PhCPhos Pd G3: Quantitative Performance Differentiation Versus Comparator Precatalysts


Ligand Architecture Differentiation: Hybrid Alkyl-Aryl Phosphine Versus Pure Trialkylphosphines

(t-Bu)PhCPhos Pd G3 incorporates a hybrid ligand architecture comprising a tert-butyl group and a phenyl substituent on the phosphorus atom, distinguishing it from both pure trialkylphosphine ligands (e.g., tBuXPhos) and triarylphosphine systems [1]. This hybrid alkyl-aryl ligation motif modulates both the steric bulk and electron density at the palladium center, conferring a reactivity profile that is distinct from the fully alkylated tBuXPhos ligand class . While tBuXPhos Pd G3 is effective for a broad range of aryl aminations, it has been reported to promote unwanted side coupling reactions and impurity formation under certain conditions [2]. The phenyl substituent in (t-Bu)PhCPhos attenuates the extreme electron-rich character of a pure trialkylphosphine, potentially mitigating such off-pathway reactivity while retaining sufficient electron density for challenging oxidative addition steps.

Buchwald-Hartwig amination Sterically hindered amines Ligand design

Substrate Scope Specialization: Superior Performance with Sterically Hindered Primary Amines

According to vendor technical documentation from Sigma-Aldrich and Merck Millipore, (t-Bu)PhCPhos Pd G3 is explicitly designated as offering 'best-in-class performance in the arylation of sterically hindered primary amines' . The Merck technical article further specifies that this hybrid (alkyl)aryl ligated precatalyst is 'usually preferred for the arylation of highly hindered α,α,α-trisubstituted primary amines with various (hetero)aryl chlorides and bromides' . This substrate specialization distinguishes (t-Bu)PhCPhos Pd G3 from other G3 precatalysts that have different optimal substrate niches: for instance, RuPhos Pd G3 and SPhos Pd G3 have been identified as excellent catalyst systems for Suzuki-Miyaura catalyst-transfer polycondensation [1], while tBuXPhos Pd G3 is frequently employed for cyanation reactions and general aminations .

C–N cross-coupling Hindered amine arylation Substrate scope

Generational Improvement: G3 Methanesulfonate Activation Kinetics Versus Earlier-Generation Precatalysts

Third-generation (G3) Buchwald precatalysts, including (t-Bu)PhCPhos Pd G3, incorporate a methanesulfonate leaving group in place of the chloride present in first- and second-generation complexes . This substitution yields several quantifiable and practical advantages: (1) quantitative generation of the active Pd(0) species upon base treatment, eliminating the variable activation efficiency observed with earlier generations; (2) activation at room temperature with weak bases such as phosphate or carbonate, whereas G1 complexes required stronger bases or elevated temperatures; and (3) compatibility with a broader ligand scope, including very bulky ligands such as the BrettPhos family that could not be effectively accommodated in G2 precatalysts . Additionally, G3 precatalysts demonstrate remarkably long life in solution compared to G1/G2 analogs, enabling pre-formulation of catalyst stock solutions without significant activity loss .

Precatalyst activation G3 palladacycle Reaction kinetics

Distinction from G4 Methylated Analog: Avoiding Carbazole Byproduct Formation

While (t-Bu)PhCPhos Pd G3 provides excellent catalytic performance, the activation mechanism of G3 methanesulfonate precatalysts generates carbazole as a stoichiometric byproduct through reductive elimination of the Pd–amido intermediate . In certain pharmaceutical process applications, residual carbazole can complicate product purification or consume valuable reaction feedstock. To address this limitation, the Buchwald group developed fourth-generation (G4) precatalysts such as (t-Bu)PhCPhos Pd G4, in which the amino group on the biphenyl backbone is methylated . This modification prevents carbazole formation and yields precatalysts with even higher solubility in cross-coupling reaction media while maintaining comparable catalytic activity to their G3 counterparts . For users working in highly regulated pharmaceutical environments or with sensitive purification requirements, (t-Bu)PhCPhos Pd G4 may represent a more suitable alternative despite the higher cost typically associated with G4 complexes.

G4 precatalyst Byproduct mitigation Pharmaceutical process chemistry

(t-Bu)PhCPhos Pd G3: Recommended Application Scenarios Based on Verified Differentiation Evidence


Arylation of Sterically Hindered α,α,α-Trisubstituted Primary Amines

This represents the primary, vendor-documented application scenario for (t-Bu)PhCPhos Pd G3. When coupling α-tertiary primary amines (e.g., tert-alkylamines or amines bearing quaternary α-carbon centers) with (hetero)aryl chlorides or bromides, this precatalyst is explicitly recommended as the preferred choice among the Buchwald G3 portfolio . Such couplings are notoriously challenging due to the severe steric congestion around the nucleophilic nitrogen atom, which impedes both amine coordination to the palladium center and the subsequent C–N bond-forming reductive elimination step. The hybrid alkyl-aryl phosphine ligand architecture of (t-Bu)PhCPhos provides a uniquely suitable steric and electronic environment to overcome these barriers, enabling transformations that frequently fail or proceed in low yield with other G3 precatalysts such as RuPhos Pd G3, SPhos Pd G3, or tBuXPhos Pd G3 [1].

General Buchwald-Hartwig Amination Screening with Reliable Room-Temperature Activation

For laboratories performing routine screening of Buchwald-Hartwig amination conditions across diverse substrate combinations, (t-Bu)PhCPhos Pd G3 offers the class-level benefits common to all G3 methanesulfonate precatalysts: air- and moisture-stable handling, quantitative activation with weak bases at ambient temperature, and accurate 1:1 ligand-to-palladium stoichiometry control . These features reduce experimental variability and improve reproducibility compared to in situ catalyst generation from Pd(OAc)₂ or Pd₂(dba)₃ with free ligand, making (t-Bu)PhCPhos Pd G3 a practical choice for high-throughput experimentation and methodology development. While not the optimal catalyst for every substrate pairing, its reliable activation profile and broad compatibility with common organic solvents make it a suitable entry point for amination method optimization before fine-tuning with more specialized G3 or G4 precatalysts [1].

Pharmaceutical Intermediate Synthesis Requiring High-Throughput Catalyst Screening

In pharmaceutical discovery and process chemistry settings where multiple catalyst systems are evaluated in parallel for a given C–N coupling step, (t-Bu)PhCPhos Pd G3 should be included in the screening panel specifically when the target amine nucleophile possesses significant steric bulk. The documented substrate specialization of this precatalyst indicates that it will likely outperform more general-purpose catalysts (e.g., XPhos Pd G3, SPhos Pd G3) for hindered primary amine substrates. For applications where carbazole byproduct formation is a concern—particularly in late-stage API synthesis where purification stringency is high—consideration should be given to the corresponding G4 analog, (t-Bu)PhCPhos Pd G4, which eliminates carbazole generation while retaining comparable catalytic activity [1].

Academic Research on Biaryl Monophosphine Ligand Structure–Activity Relationships

(t-Bu)PhCPhos Pd G3 serves as a valuable comparator compound in academic studies investigating the structure–activity relationships of biaryl monophosphine ligands. As a hybrid alkyl-aryl phosphine system, it occupies a distinct position in the ligand landscape between pure trialkylphosphines (e.g., tBuXPhos, tBuBrettPhos) and triarylphosphines (e.g., PhXPhos) . Researchers exploring the mechanistic basis of ligand effects on C–N cross-coupling efficiency can employ (t-Bu)PhCPhos Pd G3 as a probe to assess how partial alkylation of the phosphorus center modulates both oxidative addition rates with aryl chlorides and the stability of Pd–amido intermediates. Such investigations benefit from the pre-formed, stoichiometrically well-defined nature of the G3 precatalyst format, which eliminates confounding variables associated with in situ ligand complexation [1].

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